
3-Butylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylbiphenyl is an organic compound with the molecular formula C16H18. It consists of a biphenyl core with a butyl group attached to the third carbon of one of the phenyl rings. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylbiphenyl typically involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{12}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}_{18} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Butylbiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to the interaction of biphenyl derivatives with biological systems.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Butylbiphenyl involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Biphenyl: The parent compound without the butyl group.
4-Butylbiphenyl: A positional isomer with the butyl group attached to the fourth carbon.
2-Butylbiphenyl: Another positional isomer with the butyl group attached to the second carbon.
Comparison: 3-Butylbiphenyl is unique due to the position of the butyl group, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics. These differences can be crucial in applications where specific physical properties are desired.
Properties
CAS No. |
81782-75-4 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-butyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-8-14-9-7-12-16(13-14)15-10-5-4-6-11-15/h4-7,9-13H,2-3,8H2,1H3 |
InChI Key |
BNFIHGZZWSUHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



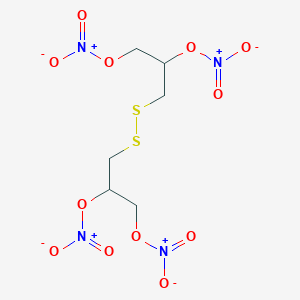
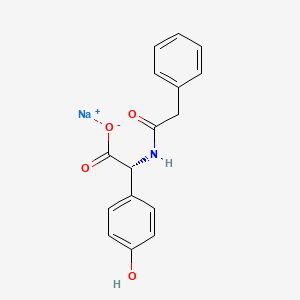
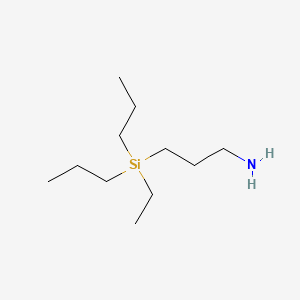
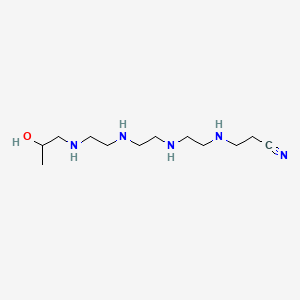



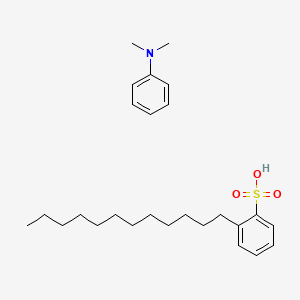

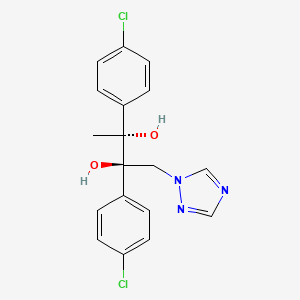
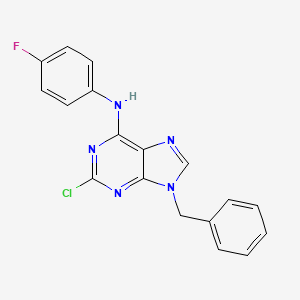

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
